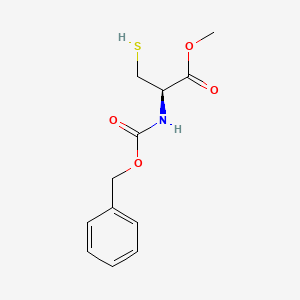

n-Cbz-cysteine methyl ester

Description

N-Cbz-cysteine methyl ester is a protected derivative of the amino acid L-cysteine, featuring a carbobenzoxy (Cbz) group on the α-amino group and a methyl ester on the carboxyl group. Its molecular structure is represented as Cbz-NH-CH(CH₂SH)-COOCH₃, where the thiol (-SH) side chain remains unprotected unless specified. This compound is critical in peptide synthesis, where the Cbz group provides temporary protection during coupling reactions, while the methyl ester enhances solubility in organic solvents .

Properties

Molecular Formula |

C12H15NO4S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoate |

InChI |

InChI=1S/C12H15NO4S/c1-16-11(14)10(8-18)13-12(15)17-7-9-5-3-2-4-6-9/h2-6,10,18H,7-8H2,1H3,(H,13,15)/t10-/m0/s1 |

InChI Key |

FEADQZMKQOMOMD-JTQLQIEISA-N |

SMILES |

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

COC(=O)C(CS)NC(=O)OCC1=CC=CC=C1 |

sequence |

C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₅NO₄S

- Deprotection Method: The Cbz group is typically removed via catalytic hydrogenolysis or acidic conditions (e.g., HBr in acetic acid) .

- Applications : Used in synthesizing cysteine-containing peptides, studying disulfide bond formation, and exploring thiol-mediated redox reactions .

Comparative Analysis with Similar Compounds

Comparison of N-Protecting Groups on Cysteine Methyl Esters

The choice of N-protecting groups significantly impacts stability, solubility, and deprotection strategies:

| Compound | N-Protecting Group | Deprotection Method | Solubility | Stability |

|---|---|---|---|---|

| N-Cbz-cysteine methyl ester | Cbz | Hydrogenolysis (H₂/Pd) | Moderate in organics | Stable under basic conditions |

| N-Boc-cysteine methyl ester | Boc | Acid (e.g., TFA) | High in organics | Acid-sensitive |

| N-Acetyl-cysteine methyl ester | Acetyl | Enzymatic cleavage | High in water | Stable in mild conditions |

Key Insight : The Cbz group offers orthogonal compatibility with acid-labile protections (e.g., Boc), making it ideal for multi-step syntheses .

Comparison with S-Protected Cysteine Derivatives

The presence or absence of S-protection dictates reactivity and applications:

Key Insight : Free thiols enable native disulfide bond formation, while S-benzyl protection prevents oxidation but requires harsh deprotection .

Comparison with Cbz-Protected Amino Acid Methyl Esters

Side-chain functionality determines chemical behavior:

Key Insight : Cysteine’s thiol enables unique applications in metalloprotein synthesis and oxidative stress studies, unlike serine or valine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.